molecular formula C6H4BBrF4N2 B6316969 3-Bromobenzenediazonium tetrafluoroborate CAS No. 500-25-4

3-Bromobenzenediazonium tetrafluoroborate

Cat. No.: B6316969
CAS No.: 500-25-4
M. Wt: 270.82 g/mol
InChI Key: FIBPQIDZBMSYBA-UHFFFAOYSA-N
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Description

3-Bromobenzenediazonium tetrafluoroborate is an organic compound with the molecular formula C6H4BBrF4N2. It is a diazonium salt, which is a class of compounds known for their utility in organic synthesis, particularly in the formation of azo compounds and in various substitution reactions. This compound is typically a light-red to brown solid and is known for its reactivity and versatility in chemical processes .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Bromobenzenediazonium Tetrafluoroborate are not well-studied. It is known that diazonium compounds, such as this compound, can interact with a variety of biomolecules. The diazo group (N2) can be replaced by many other groups, usually anions, giving a variety of substituted phenyl derivatives . These transformations are associated with many named reactions including the Schiemann reaction, Sandmeyer reaction, and Gomberg-Bachmann reaction .

Molecular Mechanism

It is known that the diazo group can be replaced by many other groups, usually anions, giving a variety of substituted phenyl derivatives . This suggests that this compound could potentially interact with a variety of biomolecules, leading to changes in gene expression, enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

It is known that it is harmful if swallowed, in contact with skin, and if inhaled . It also causes severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobenzenediazonium tetrafluoroborate typically involves the diazotization of 3-bromoaniline. The process begins with the reaction of 3-bromoaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium ion. The resulting diazonium chloride is then treated with tetrafluoroboric acid to precipitate the diazonium tetrafluoroborate salt .

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up and optimized for efficiency. The process involves careful control of temperature and pH to ensure high yields and purity of the product. The use of continuous flow reactors and automated systems can enhance the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzenediazonium tetrafluoroborate undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromobenzenediazonium tetrafluoroborate is unique due to the presence of the bromine substituent in the meta position, which influences its reactivity and the types of products formed in its reactions. This positional isomerism can lead to different physical and chemical properties compared to its para-substituted counterpart .

Properties

IUPAC Name

3-bromobenzenediazonium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN2.BF4/c7-5-2-1-3-6(4-5)9-8;2-1(3,4)5/h1-4H;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBPQIDZBMSYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=CC(=C1)Br)[N+]#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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